Ladostigil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

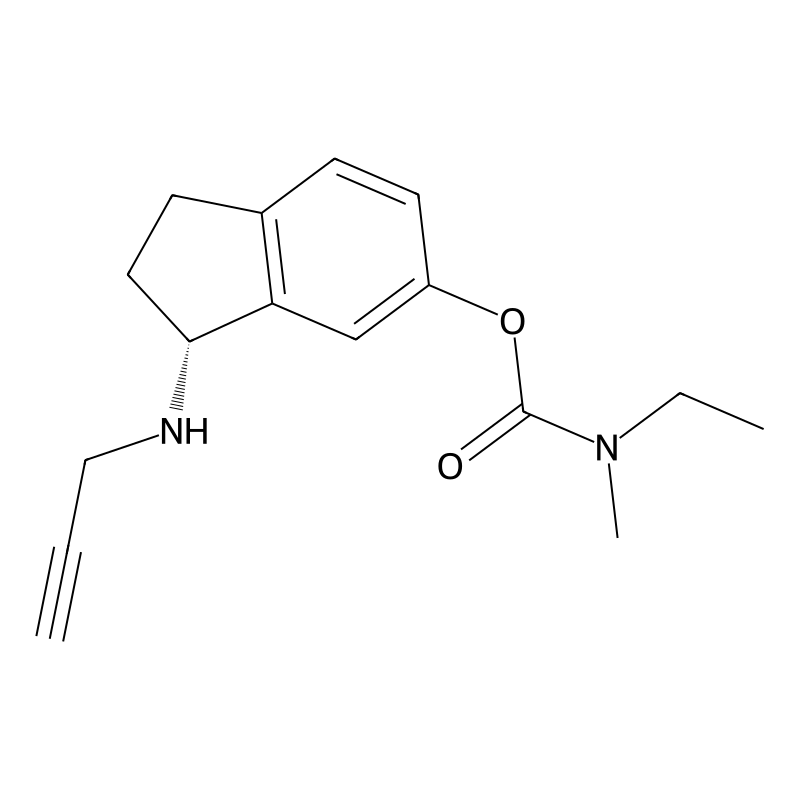

Ladostigil, also known by its developmental code name TV-3326, is a novel neuroprotective compound designed for the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Lewy body disease. It is chemically classified as (N-propargyl-(3R)-aminoindan-5-yl)-N-ethyl-N-methylcarbamate and has a molecular formula of C₁₆H₂₀N₂O₂ with a molar mass of approximately 272.348 g/mol . Ladostigil integrates multiple pharmacological actions, primarily functioning as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, while also serving as an irreversible inhibitor of monoamine oxidase B . This unique combination allows it to exert neuroprotective effects, enhance neurotrophic factor expression, and potentially reverse some neurodegenerative damage through neurogenesis induction .

- Inhibition of Enzymes: It acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, which are crucial for the breakdown of acetylcholine in the synaptic cleft. This inhibition increases acetylcholine levels, enhancing cholinergic neurotransmission .

- Monoamine Oxidase Inhibition: As an irreversible inhibitor of monoamine oxidase B, ladostigil reduces the oxidative deamination of neurotransmitters such as dopamine and serotonin, potentially leading to increased levels of these critical neurotransmitters in the brain .

- Neuroprotective Mechanisms: Ladostigil modulates various signaling pathways involved in cell survival and apoptosis. It enhances protein kinase C activity and regulates Bcl-2 family proteins, which are pivotal in controlling cell death processes .

Ladostigil exhibits significant biological activities:

- Neuroprotection: It has been shown to protect neural cells from apoptosis through mechanisms involving the regulation of amyloid precursor protein processing and inhibition of caspase-3 activation .

- Antidepressant Effects: Preclinical studies indicate that ladostigil may possess antidepressant-like properties, making it a potential candidate for treating comorbid depression in patients with neurodegenerative diseases .

- Regulation of Neurotrophic Factors: The compound stimulates the expression of neurotrophic factors such as glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, which are essential for neuronal health and survival .

The synthesis of ladostigil involves several steps:

- Starting Materials: The synthesis begins with the appropriate aminoindan derivatives.

- Formation of Carbamate: The reaction typically includes the formation of a carbamate linkage through the reaction with methyl or ethyl isocyanate.

- Alkyne Functionalization: The propargyl group is introduced via alkyne chemistry, which may involve copper-catalyzed reactions to achieve the desired molecular structure .

The detailed synthetic pathway is complex and may vary based on specific laboratory protocols.

Ladostigil is primarily investigated for its applications in:

- Neurodegenerative Disease Treatment: Its dual action makes it suitable for treating conditions like Alzheimer's disease and Parkinson's disease.

- Cognitive Enhancement: By increasing acetylcholine levels and modulating neurotransmitter systems, ladostigil may enhance cognitive function in patients with mild cognitive impairment .

- Depression Management: Its potential antidepressant effects could be beneficial for patients suffering from depression alongside neurodegenerative disorders .

Ladostigil's interactions have been studied primarily concerning its pharmacological effects on neurotransmitter systems:

- Drug Interactions: As an inhibitor of monoamine oxidase B, ladostigil may interact with other medications that affect serotonin or dopamine levels, necessitating careful monitoring during co-administration .

- Synergistic Effects: Studies have indicated that ladostigil's combination of actions may produce synergistic effects when used alongside other neuroprotective agents or cholinesterase inhibitors like rivastigmine .

Ladostigil shares similarities with several other compounds used in treating neurodegenerative diseases. Here are some notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Rasagiline | Irreversible monoamine oxidase B inhibitor | Primarily focuses on dopaminergic pathways |

| Rivastigmine | Reversible acetylcholinesterase inhibitor | Specifically targets cholinergic transmission |

| Donepezil | Reversible acetylcholinesterase inhibitor | Selective for central nervous system cholinergic receptors |

| TV3279 (S-isomer) | Cholinesterase inhibitor without MAO inhibition | Lacks dual-action properties found in ladostigil |

Ladostigil is unique in its dual-action mechanism that combines both cholinesterase inhibition and monoamine oxidase B inhibition within a single molecule, offering a multifaceted approach to treating neurodegenerative disorders .

Molecular Formula, IUPAC Name, and Stereochemistry

Ladostigil’s molecular identity is defined by:

- Molecular Formula: C₁₆H₂₀N₂O₂

- IUPAC Name: [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate

- Stereochemistry: A single chiral center with absolute (R)-configuration at the indenyl carbon

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 272.34 g/mol | |

| Defined Stereocenters | 1 (R-configuration) |

The compound’s structure integrates a propargylamino group, an indenyl ring system, and a carbamate moiety, creating a bifunctional scaffold for enzyme inhibition and neuroprotection .

Structural Characterization

Ladostigil’s structural features are encoded in standardized notations:

2D/3D Conformations

- 2D Representation: Depicts the planar arrangement of the indenyl ring, carbamate ester, and propargylamino side chain.

- 3D Conformer: Highlights steric interactions between the (R)-configured carbon, the carbamate group, and the propargyl moiety. Visualizations are accessible via PubChem (CID 208907) and ChemSpider (ID 181005) .

Physicochemical Properties

Key physicochemical attributes influence Ladostigil’s bioavailability and target binding:

| Property | Value | Method/Source |

|---|---|---|

| XLogP3-AA | Not explicitly reported | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 41.6 Ų |

Note: XLogP3-AA values are calculated using atom-additive methods but remain unreported for Ladostigil. AlogP (2.35) from computational models provides a proxy for lipophilicity .

Cholinesterase inhibition

Ladostigil exhibits dual cholinesterase inhibitory activity targeting both acetylcholinesterase and butyrylcholinesterase enzymes, representing a distinctive pharmacological profile among cholinesterase inhibitors [1] [2]. The compound demonstrates a unique inhibition pattern characterized by a ceiling effect that distinguishes it from conventional carbamate inhibitors [3].

Acetylcholinesterase (Acetylcholinesterase) pseudo-reversible inhibition

Ladostigil functions as a pseudo-reversible inhibitor of acetylcholinesterase, exhibiting fundamental differences from traditional carbamate inhibitors [3] [4]. The maximal enzyme inhibition achievable by ladostigil does not exceed 50-55%, regardless of dose escalation, representing a unique kinetic ceiling that differentiates this compound from other cholinesterase inhibitors [3] [5]. This dose-limiting inhibition profile contributes to the reduced incidence of cholinergic adverse effects observed in both experimental animals and human subjects [3].

The pseudo-reversible nature of acetylcholinesterase inhibition by ladostigil involves rapid formation of the drug-enzyme complex followed by fast hydrolysis, which limits the attainable degree of enzyme inhibition [3] [5]. This kinetic characteristic results from the specific interaction between the drug and the enzyme active site, where the carbamylated enzyme intermediate undergoes relatively rapid decarbamoylation compared to other carbamate inhibitors [3]. The inhibition kinetics demonstrate time-dependent formation of the enzyme-inhibitor complex, with progressive development of inhibition over extended incubation periods [4].

Butyrylcholinesterase (Butyrylcholinesterase) modulation

Ladostigil exhibits inhibitory activity against butyrylcholinesterase, though with markedly reduced potency compared to its acetylcholinesterase inhibition [4] [6]. In vitro studies demonstrate that ladostigil shows approximately 100-fold higher potency against acetylcholinesterase compared to butyrylcholinesterase [2] [4]. This selectivity pattern presents an advantage over purely acetylcholinesterase-selective inhibitors, as butyrylcholinesterase levels remain relatively preserved in Alzheimer disease brains while acetylcholinesterase levels decline significantly [4].

The inhibition of butyrylcholinesterase by ladostigil contributes to the maintenance of acetylcholine levels in the synaptic gap, particularly in pathological conditions where acetylcholinesterase activity may be compromised [4]. The slowly developing inhibition pattern observed for both cholinesterases suggests a time-dependent mechanism involving gradual formation of stable enzyme-inhibitor complexes [4]. The preservation of butyrylcholinesterase inhibitory activity complements the acetylcholinesterase inhibition to provide sustained cholinergic enhancement [2].

Metabolite R-MCPAI's role in enzyme inhibition

The major metabolite of ladostigil, R-MCPAI (R-3-[N-methyl-N-propargyl amino]-1-aminoindan), serves as the primary active species responsible for acetylcholinesterase inhibition in vivo [3] [5]. R-MCPAI demonstrates pseudo-reversible inhibition characteristics similar to the parent compound, with rapid formation of the drug-enzyme complex and subsequent fast hydrolysis limiting the maximum achievable inhibition [3].

Pharmacokinetic studies reveal that R-MCPAI levels increase proportionally with increasing doses of ladostigil, indicating that metabolic conversion is not rate-limiting for the observed ceiling effect in acetylcholinesterase inhibition [3]. The kinetics of enzyme inhibition by R-MCPAI are characterized by rapid complex formation followed by fast hydrolysis, which establishes the mechanistic basis for the dose-limiting inhibition profile [3] [5]. This metabolite accumulates in brain, plasma, and peripheral tissues following ladostigil administration, with inhibition levels consistently maintained below 55% across all tested doses [3].

The formation of R-MCPAI through hepatic metabolism of ladostigil represents a critical pharmacokinetic step that determines the in vivo cholinesterase inhibitory activity [3]. The metabolite demonstrates similar kinetic properties to the parent compound regarding the ceiling effect for enzyme inhibition, suggesting that the fundamental mechanism of pseudo-reversible inhibition resides in the core molecular structure shared between ladostigil and R-MCPAI [5].

Monoamine oxidase (Monoamine oxidase) inhibition

Ladostigil demonstrates potent and selective inhibition of both monoamine oxidase A and monoamine oxidase B isoforms through an irreversible mechanism involving covalent modification of the flavin adenine dinucleotide cofactor [7] [8] [9]. The compound exhibits brain-selective monoamine oxidase inhibition with minimal activity in peripheral tissues, representing a significant safety advantage over traditional monoamine oxidase inhibitors [8] [9].

Monoamine oxidase A and Monoamine oxidase B selectivity profiles

Ladostigil exhibits dual inhibitory activity against both monoamine oxidase A and monoamine oxidase B isoforms, demonstrating brain-selective inhibition patterns that minimize peripheral monoamine oxidase activity [8] [9]. The brain selectivity of ladostigil results in significant inhibition of hippocampal and striatal monoamine oxidase A and monoamine oxidase B activities exceeding 90% following chronic administration, while maintaining minimal inhibition in liver and small intestine [10] [11].

The selectivity profile of ladostigil for brain monoamine oxidase isoforms provides therapeutic advantages by reducing the risk of tyramine-induced hypertensive reactions commonly associated with non-selective monoamine oxidase inhibitors [8] [9]. Chronic treatment with ladostigil results in substantial inhibition of both monoamine oxidase A and monoamine oxidase B in brain tissue, while acute administration produces minimal effects, indicating time-dependent accumulation and binding [10] [9].

The brain-selective monoamine oxidase inhibition by ladostigil enables the compound to enhance central nervous system monoamine neurotransmitter levels without significantly affecting peripheral monoamine metabolism [8]. This selectivity pattern suggests that ladostigil should not cause significant potentiation of cardiovascular responses to tyramine, potentially making it safer than other irreversible monoamine oxidase A inhibitors [8] [9].

Irreversible inhibition via propargylamine interaction with Flavin adenine dinucleotide

The propargylamine moiety in ladostigil mediates irreversible monoamine oxidase inhibition through covalent interaction with the flavin adenine dinucleotide cofactor [12] [13] [14]. This mechanism involves the formation of a covalent adduct between the propargylamine group and the N5 position of the flavin adenine dinucleotide, resulting in permanent enzyme inactivation [12] [15]. The irreversible nature of this inhibition has been confirmed through time-dependency studies showing progressive reduction in monoamine oxidase activity over 60-minute incubation periods [12].

Molecular docking studies demonstrate that the propargylamine moiety of ladostigil positions in close proximity to the flavin adenine dinucleotide cofactor in both monoamine oxidase A and monoamine oxidase B active sites [12] [13]. The irreversible inhibition mechanism involves hydride transfer from the propargylamine inhibitor to the flavin adenine dinucleotide cofactor, representing the rate-limiting step in the inactivation process [14]. This covalent modification permanently alters the enzyme structure, preventing normal substrate oxidation and leading to sustained monoamine oxidase inhibition [14].

The propargylamine-flavin adenine dinucleotide interaction represents a time-dependent process requiring extended incubation for complete enzyme inactivation [12]. Reversibility studies using dialysis confirm the irreversible nature of monoamine oxidase inhibition by ladostigil, with no recovery of enzyme activity observed following removal of free inhibitor [12]. The propargylamine moiety serves dual functions, providing both irreversible monoamine oxidase inhibition and neuroprotective activity independent of enzyme inhibition [16] [17].

Neuroprotective molecular pathways

Ladostigil activates multiple neuroprotective molecular pathways that contribute to its therapeutic potential beyond simple enzyme inhibition [7] [8] [18]. These pathways involve complex signaling cascades that regulate cell survival, apoptosis prevention, and protein processing, representing the multifaceted neuroprotective mechanism of action [17] [19].

Protein kinase C (Protein kinase C) and mitogen-activated protein kinase (Mitogen-activated protein kinase) activation

Ladostigil activates protein kinase C signaling pathways, particularly targeting pro-survival isoforms such as protein kinase C epsilon [7] [17] [20]. The compound elevates phosphorylated protein kinase C levels in neuronal cells, with specific activation of protein kinase C epsilon isoform associated with enhanced cell survival signaling [20] [19]. Protein kinase C inhibitor studies using GF109203X demonstrate that protein kinase C activation is essential for the neuroprotective effects of ladostigil, indicating a causal relationship between protein kinase C activation and cell survival [20].

The activation of mitogen-activated protein kinase pathways by ladostigil involves specific stimulation of the p42/44 mitogen-activated protein kinase cascade [7] [17] [19]. This pathway activation contributes to multiple neuroprotective functions, including regulation of amyloid precursor protein processing and enhancement of cell survival signaling [17] [19]. The p42/44 mitogen-activated protein kinase activation by ladostigil promotes the non-amyloidogenic alpha-secretase pathway for amyloid precursor protein processing, reducing the generation of amyloidogenic peptides [17].

The coordinated activation of protein kinase C and mitogen-activated protein kinase pathways represents a convergent neuroprotective mechanism that enhances cellular resistance to toxic insults [17] [19]. These signaling cascades work synergistically to promote cell survival through multiple mechanisms, including regulation of gene expression, protein phosphorylation, and metabolic processes [7] [20]. The specificity of ladostigil for pro-survival protein kinase C isoforms and the p42/44 mitogen-activated protein kinase pathway indicates targeted activation of neuroprotective signaling rather than non-specific kinase activation [17] [20].

Bcl-2 family regulation and apoptosis mitigation

Ladostigil demonstrates significant regulatory effects on Bcl-2 family proteins, promoting anti-apoptotic signaling while suppressing pro-apoptotic pathways [7] [20] [19]. The compound upregulates anti-apoptotic proteins including Bcl-2 and Bcl-xl, while simultaneously downregulating pro-apoptotic proteins such as Bad and Bax [7] [20] [19]. This balanced regulation of Bcl-2 family members creates a cellular environment favoring survival over apoptotic cell death [19].

The anti-apoptotic effects of ladostigil involve prevention of caspase-3 activation and cleavage, representing a downstream consequence of Bcl-2 family regulation [7] [19]. Ladostigil significantly reduces apoptosis-associated phosphorylated proteins, including phosphorylated H2A.X (Ser139), and decreases the cleavage of caspase-9 and caspase-3 [20] [19]. The prevention of caspase activation represents a critical mechanism for apoptosis mitigation, as these enzymes serve as executioners of the apoptotic program [19].

Mitochondrial protection represents another important aspect of Bcl-2 family regulation by ladostigil [7] [21]. The compound prevents mitochondrial membrane potential collapse and mitochondrial permeability transition, preserving mitochondrial integrity under toxic conditions [22] [21]. The stabilization of mitochondrial membrane potential contributes to maintained cellular energy production and prevention of cytochrome c release, which would otherwise trigger caspase activation and apoptotic cell death [21].

Amyloid precursor protein (Amyloid precursor protein) processing modulation

Ladostigil modulates amyloid precursor protein processing through activation of the non-amyloidogenic alpha-secretase pathway [7] [17] [19]. The compound markedly decreases apoptotic-induced levels of holo-amyloid precursor protein without altering amyloid precursor protein messenger ribonucleic acid levels, suggesting post-transcriptional regulation mechanisms [7] [19]. This modulation involves stimulation of alpha-secretase activity, which cleaves amyloid precursor protein within the amyloid beta sequence, preventing formation of amyloidogenic peptides [17] [23].

The enhancement of alpha-secretase processing by ladostigil involves protein kinase C and mitogen-activated protein kinase-dependent signaling pathways [17] [19]. The compound stimulates the release of soluble amyloid precursor protein alpha into the extracellular medium, representing the product of non-amyloidogenic amyloid precursor protein processing [7] [19]. This soluble amyloid precursor protein alpha fragment possesses neuroprotective properties and contributes to the overall therapeutic effects of ladostigil [23].

The modulation of amyloid precursor protein processing by ladostigil represents a disease-modifying mechanism that addresses fundamental pathological processes in neurodegenerative disorders [17] [19]. By promoting the non-amyloidogenic pathway and reducing amyloid beta production, ladostigil targets one of the core pathological features of Alzheimer disease [7] [17]. The protein kinase C and mitogen-activated protein kinase dependence of this effect indicates that the neuroprotective signaling pathways activated by ladostigil directly contribute to beneficial amyloid precursor protein processing [17] [19].

| Target/Pathway | Mechanism | Selectivity/Potency | Functional Outcome |

|---|---|---|---|

| Acetylcholinesterase | Pseudo-reversible inhibition via metabolite R-MCPAI | Maximal inhibition limited to 50-55% | Increased acetylcholine levels without excessive cholinergic effects |

| Butyrylcholinesterase | Inhibition (100x less potent than acetylcholinesterase) | 100x less potent than acetylcholinesterase inhibition | Contributes to cholinergic enhancement |

| Monoamine Oxidase A | Irreversible inhibition via propargylamine-flavin adenine dinucleotide interaction | Brain-selective inhibition | Increased monoamine neurotransmitter levels |

| Monoamine Oxidase B | Irreversible inhibition via propargylamine-flavin adenine dinucleotide interaction | Brain-selective inhibition | Increased dopamine levels, neuroprotection |

| Protein Kinase C | Activation of pro-survival isoforms (especially protein kinase C epsilon) | Preferential activation of neuroprotective isoforms | Cell survival signaling, neuroprotection |

| Mitogen-Activated Protein Kinase | Activation of p42/44 mitogen-activated protein kinase pathway | Specific p42/44 pathway activation | Enhanced cell survival, amyloid precursor protein processing regulation |

| Bcl-2 Family Proteins | Upregulation of anti-apoptotic Bcl-2, Bcl-xl; downregulation of pro-apoptotic Bad, Bax | Balanced regulation favoring cell survival | Apoptosis prevention, mitochondrial protection |

| Amyloid Precursor Protein | Modulation toward non-amyloidogenic alpha-secretase pathway | Enhanced alpha-secretase processing, reduced amyloidogenic pathway | Reduced amyloid beta production, neuroprotection |

| Enzyme | Inhibition Type | Primary Metabolite | Maximum Inhibition | Relative Potency | Kinetic Characteristics | Clinical Significance |

|---|---|---|---|---|---|---|

| Acetylcholinesterase | Pseudo-reversible | R-MCPAI | 50-55% | High | Rapid formation, fast hydrolysis of drug-enzyme complex | Cognitive enhancement without excessive peripheral effects |

| Butyrylcholinesterase | Reversible | R-MCPAI | 50-55% | 100x lower than acetylcholinesterase | Similar kinetics to acetylcholinesterase but lower affinity | Maintenance of cholinergic tone in Alzheimer disease brain |

| Parameter | Description |

|---|---|

| Monoamine Oxidase A Selectivity | Irreversible inhibition, brain-selective |

| Monoamine Oxidase B Selectivity | Irreversible inhibition, brain-selective |

| Inhibition Mechanism | Covalent modification of flavin adenine dinucleotide cofactor |

| Flavin adenine dinucleotide Interaction | Propargylamine forms adduct with N5 of flavin adenine dinucleotide |

| Brain Selectivity | Minimal inhibition in liver and small intestine |

| Peripheral Monoamine oxidase Activity | Low peripheral monoamine oxidase inhibition reduces tyramine risk |

| Propargylamine Moiety Role | Essential for irreversible inhibition and neuroprotection |

| Time Dependence | Time-dependent, progressive inhibition over 60 minutes |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Moradov D, Finkin-Groner E, Bejar C, Sunita P, Schorer-Apelbaum D, Barasch D, Nemirovski A, Cohen M, Weinstock M. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI. Biochem Pharmacol. 2015 Mar 15;94(2):164-72. doi: 10.1016/j.bcp.2015.01.017. Epub 2015 Feb 7. PubMed PMID: 25662585.

3: Goelman G, Ilinca R, Zohar I, Weinstock M. Functional connectivity in prenatally stressed rats with and without maternal treatment with ladostigil, a brain-selective monoamine oxidase inhibitor. Eur J Neurosci. 2014 Sep;40(5):2734-43. doi: 10.1111/ejn.12621. Epub 2014 May 26. PubMed PMID: 24862938.

4: Bansal Y, Silakari O. Multifunctional compounds: smart molecules for multifactorial diseases. Eur J Med Chem. 2014 Apr 9;76:31-42. doi: 10.1016/j.ejmech.2014.01.060. Epub 2014 Jan 31. Review. PubMed PMID: 24565571.

5: Youdim MB, Kupershmidt L, Amit T, Weinreb O. Promises of novel multi-target neuroprotective and neurorestorative drugs for Parkinson's disease. Parkinsonism Relat Disord. 2014 Jan;20 Suppl 1:S132-6. doi: 10.1016/S1353-8020(13)70032-4. Review. PubMed PMID: 24262165.

6: Youdim MB. Multi target neuroprotective and neurorestorative anti-Parkinson and anti-Alzheimer drugs ladostigil and m30 derived from rasagiline. Exp Neurobiol. 2013 Mar;22(1):1-10. doi: 10.5607/en.2013.22.1.1. Epub 2013 Mar 31. PubMed PMID: 23585716; PubMed Central PMCID: PMC3620452.

7: Geldenhuys WJ, Van der Schyf CJ. Rationally designed multi-targeted agents against neurodegenerative diseases. Curr Med Chem. 2013;20(13):1662-72. Review. PubMed PMID: 23410161.

8: Weinstock M, Bejar C, Schorer-Apelbaum D, Panarsky R, Luques L, Shoham S. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats. J Neuroimmune Pharmacol. 2013 Mar;8(1):345-55. doi: 10.1007/s11481-013-9433-0. Epub 2013 Jan 17. PubMed PMID: 23325108.

9: Al-Nuaimi SK, Mackenzie EM, Baker GB. Monoamine oxidase inhibitors and neuroprotection: a review. Am J Ther. 2012 Nov;19(6):436-48. doi: 10.1097/MJT.0b013e31825b9eb5. Review. PubMed PMID: 22960850.

10: Panarsky R, Luques L, Weinstock M. Anti-inflammatory effects of ladostigil and its metabolites in aged rat brain and in microglial cells. J Neuroimmune Pharmacol. 2012 Jun;7(2):488-98. doi: 10.1007/s11481-012-9358-z. Epub 2012 Mar 28. PubMed PMID: 22454040.

11: Weinreb O, Amit T, Bar-Am O, Youdim MB. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment. Curr Drug Targets. 2012 Apr;13(4):483-94. Review. PubMed PMID: 22280345.

12: Weinreb O, Amit T, Bar-Am O, Youdim MB. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor. Int Rev Neurobiol. 2011;100:191-215. doi: 10.1016/B978-0-12-386467-3.00010-8. Review. PubMed PMID: 21971009.

13: Patyar S, Prakash A, Medhi B. Dual inhibition: a novel promising pharmacological approach for different disease conditions. J Pharm Pharmacol. 2011 Apr;63(4):459-71. doi: 10.1111/j.2042-7158.2010.01236.x. Epub 2011 Mar 1. Review. PubMed PMID: 21401597.

14: Bar-Am O, Amit T, Weinreb O, Youdim MB, Mandel S. Propargylamine containing compounds as modulators of proteolytic cleavage of amyloid-beta protein precursor: involvement of MAPK and PKC activation. J Alzheimers Dis. 2010;21(2):361-71. doi: 10.3233/JAD-2010-100150. Review. PubMed PMID: 20555137.

15: Weinstock M, Luques L, Poltyrev T, Bejar C, Shoham S. Ladostigil prevents age-related glial activation and spatial memory deficits in rats. Neurobiol Aging. 2011 Jun;32(6):1069-78. doi: 10.1016/j.neurobiolaging.2009.06.004. Epub 2009 Jul 21. PubMed PMID: 19625104.

16: Bolognesi ML, Matera R, Minarini A, Rosini M, Melchiorre C. Alzheimer's disease: new approaches to drug discovery. Curr Opin Chem Biol. 2009 Jun;13(3):303-8. doi: 10.1016/j.cbpa.2009.04.619. Epub 2009 May 19. Review. PubMed PMID: 19467915.

17: Liu RT, Lü QJ. [Progress in the research on multi-target-directed drugs against Alzheimer's disease]. Yao Xue Xue Bao. 2009 Mar;44(3):258-63. Review. Chinese. PubMed PMID: 19449521.

18: Weinreb O, Mandel S, Bar-Am O, Yogev-Falach M, Avramovich-Tirosh Y, Amit T, Youdim MB. Multifunctional neuroprotective derivatives of rasagiline as anti-Alzheimer's disease drugs. Neurotherapeutics. 2009 Jan;6(1):163-74. doi: 10.1016/j.nurt.2008.10.030. Review. PubMed PMID: 19110207.

19: Bar-Am O, Weinreb O, Amit T, Youdim MB. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats. J Mol Neurosci. 2009 Feb;37(2):135-45. doi: 10.1007/s12031-008-9139-6. Epub 2008 Aug 27. PubMed PMID: 18751929.

20: Weinreb O, Bar-Am O, Amit T, Drigues N, Sagi Y, Youdim MB. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity. Chem Biol Interact. 2008 Sep 25;175(1-3):318-26. doi: 10.1016/j.cbi.2008.05.038. Epub 2008 Jun 12. PubMed PMID: 18598687.

Explore Compound Types